molecular formula C11H11F2NS B8587683 4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran

4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran

Cat. No. B8587683
M. Wt: 227.28 g/mol
InChI Key: QFGPTCRZVHKSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran is a useful research compound. Its molecular formula is C11H11F2NS and its molecular weight is 227.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-2,6-difluorophenyl)-5,6-dihydro-2H-thiopyran

Molecular Formula

C11H11F2NS

Molecular Weight

227.28 g/mol

IUPAC Name

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluoroaniline

InChI

InChI=1S/C11H11F2NS/c12-9-5-8(14)6-10(13)11(9)7-1-3-15-4-2-7/h1,5-6H,2-4,14H2

InChI Key

QFGPTCRZVHKSFY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C2=C(C=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole (0.828 g, 2.71 mmol) in 95% ethanol/THF (10:1, 55 mL) is added hydroxylamine hydrochloride (3.77 g, 54.2 mmol) and triethylamine (3.8 mL, 27.1 mmol). The reaction mixture is heated at reflux for 2 days and then concentrated under reduced pressure, diluted with CH2Cl2 (60 mL), washed with water (3×20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by chromatography on a Biotage Flash 40M 90 g silica gel cartridge, eluting with 10–20% EtOAC/Hexanes, affords the title compound, MS (ESI+) for C11H11F2NS m/z 228 (M+H)+; 1H NMR (CDCl3, 400 MHz) δ 6.22 (m, 2H), 5.91 (m, 1H), 3.83 (m, 2H), 3.33 (m, 2H), 2.86 (t, 2H), 2.53 (m, 2H).
Name
1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole
Quantity
0.828 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(4-Amino-2,6-difluoro-phenyl)-tetrahydro-thiopyran-4-o1 (16.7 g, 68 mM) was suspended in a mixture of concentrated hydrochloric acid (200 ml), water (50 ml) and acetic acid (200 ml), BHT (50 mg) added, and the whole stirred under nitrogen at 800 for 18 hours. After cooling, the mixture was made basic by cautious addition of concentrated ammonia, and ice-water. The mixture was then extracted with diethyl ether (2×300 ml), the extracts washed with water (100 ml), brine (200 ml) and dried (magnesium sulfate). Evaporation gave the desired product as a cream solid (15.2 g).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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